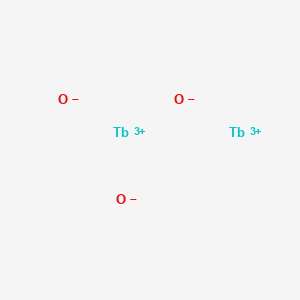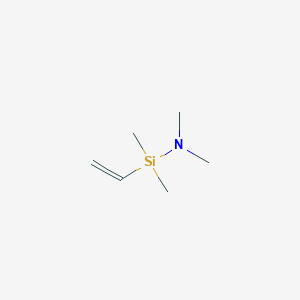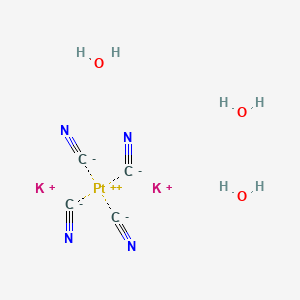
Einecs 235-277-9
Descripción general
Descripción
Einecs 235-277-9, also known as black iron oxide, is a chemical compound composed of iron and oxygen. It is commonly used as a pigment in various industries due to its intense black color and excellent dispersing properties. Black iron oxide is synthetically produced to ensure purity and is widely used in cosmetics, coatings, and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Black iron oxide is typically synthesized through the reaction of iron filings with sulfuric acid to produce ferrous sulfate. This is followed by the addition of caustic soda and ferric oxide at temperatures ranging from 95 to 105 degrees Celsius. The resulting ferric oxide is then filtered, dried, and pulverized to obtain black iron oxide .
Industrial Production Methods
In industrial settings, black iron oxide is produced using a similar synthetic route. The process involves large-scale reactions and precise control of reaction conditions to ensure consistent quality and purity. The final product is subjected to rigorous quality checks to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Black iron oxide undergoes various chemical reactions, including:
Oxidation: Black iron oxide can be oxidized to form different iron oxides, such as red iron oxide (ferric oxide).
Reduction: It can be reduced to metallic iron under specific conditions.
Substitution: Black iron oxide can participate in substitution reactions with other metal oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used.
Substitution: Reactions often involve other metal oxides or salts.
Major Products Formed
Oxidation: Red iron oxide (ferric oxide).
Reduction: Metallic iron.
Substitution: Various mixed metal oxides.
Aplicaciones Científicas De Investigación
Black iron oxide has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in magnetic resonance imaging (MRI) as a contrast agent.
Medicine: Investigated for its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of black iron oxide varies depending on its application. In MRI, for example, it enhances contrast by altering the magnetic properties of surrounding tissues. In catalysis, it facilitates chemical reactions by providing active sites for reactants. The molecular targets and pathways involved are specific to each application and are influenced by the compound’s magnetic and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Red Iron Oxide (Ferric Oxide): Another iron oxide with different oxidation states and color properties.
Yellow Iron Oxide (Hydrated Ferric Oxide): Differing in hydration state and color.
Magnetite (Fe3O4): A naturally occurring iron oxide with magnetic properties.
Uniqueness
Black iron oxide is unique due to its intense black color, excellent dispersing properties, and stability. It is preferred in applications requiring a stable and pure black pigment, such as in cosmetics and coatings.
Propiedades
IUPAC Name |
2-azulen-1-yl-4-(5H-azulen-1-ylidene)-3-oxocyclobuten-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O2/c25-23-21(19-13-11-15-7-3-1-5-9-17(15)19)24(26)22(23)20-14-12-16-8-4-2-6-10-18(16)20/h1-3,5-14,25H,4H2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAYBRLKFKEOCG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C2C(=C1)C=CC2=C3C(=C(C3=O)C4=C5C=CC=CC=C5C=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923861 | |
| Record name | 2-(Azulen-1-yl)-4-(azulen-1(5H)-ylidene)-3-oxocyclobut-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12156-33-1 | |
| Record name | 1-(3-(Azulen-1-yl)-2-oxido-4-oxocyclobut-2-en-1-ylidene)-1,-dihydroazulenylium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012156331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Azulen-1-yl)-4-(azulen-1(5H)-ylidene)-3-oxocyclobut-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(azulen-1-yl)-2-oxido-4-oxocyclobut-2-en-1-ylidene]-1,-dihydroazulenylium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)
